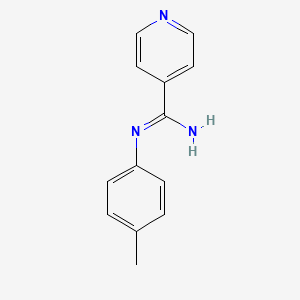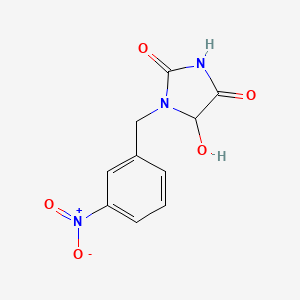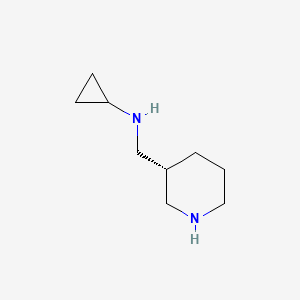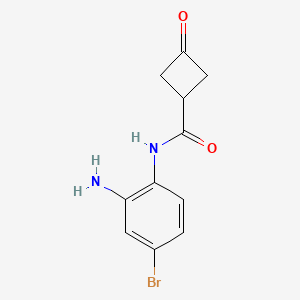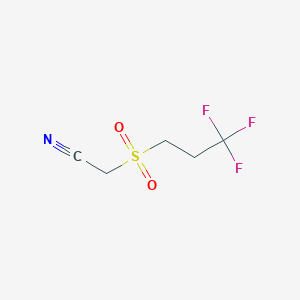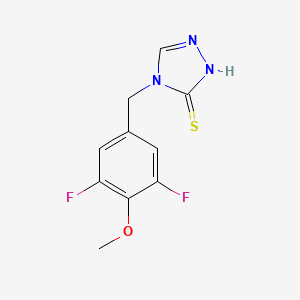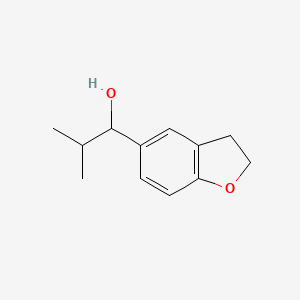
(1-phenylcyclohexyl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-phenylcyclohexyl)methyl methanesulfonate is an organic compound that belongs to the class of esters It is derived from methanesulfonic acid and 1-phenyl-cyclohexylmethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 1-phenyl-cyclohexylmethyl ester typically involves the esterification reaction between methanesulfonic acid and 1-phenyl-cyclohexylmethanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of methanesulfonic acid 1-phenyl-cyclohexylmethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-phenylcyclohexyl)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
(1-phenylcyclohexyl)methyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid 1-phenyl-cyclohexylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release methanesulfonic acid and 1-phenyl-cyclohexylmethanol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(1-phenylcyclohexyl)methyl methanesulfonate can be compared with other similar esters, such as:
Ethyl methanesulfonate: Another ester of methanesulfonic acid, used as a mutagen in genetic research.
Methyl methanesulfonate: Known for its use in chemical synthesis and as a reagent in laboratory experiments.
The uniqueness of methanesulfonic acid 1-phenyl-cyclohexylmethyl ester lies in its specific structural features and the resulting chemical and biological properties, which differentiate it from other esters.
Properties
Molecular Formula |
C14H20O3S |
|---|---|
Molecular Weight |
268.37 g/mol |
IUPAC Name |
(1-phenylcyclohexyl)methyl methanesulfonate |
InChI |
InChI=1S/C14H20O3S/c1-18(15,16)17-12-14(10-6-3-7-11-14)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
InChI Key |
SSBGLUVSZQPEOF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1(CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
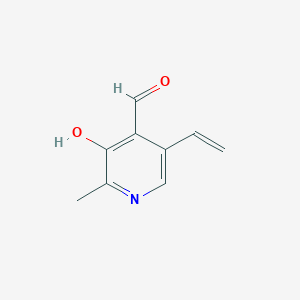
![4-[4-Chloro-3-(trifluoromethyl)phenethyl]aniline](/img/structure/B8299573.png)
![Rel-7-bromo-1-((1r,4r)-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one](/img/structure/B8299579.png)
